rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid
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Overview
Description
Compounds like this one are typically part of the larger family of organic compounds. They often contain functional groups like carboxylic acids and esters, which can participate in a variety of chemical reactions.
Synthesis Analysis
The synthesis of such compounds typically involves organic chemistry techniques. The exact method would depend on the specific structure of the compound and the starting materials available.Molecular Structure Analysis
The molecular structure of a compound can be analyzed using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
The chemical reactions of a compound can be studied using various techniques. For example, NMR spectroscopy can be used to monitor the progress of a reaction and identify the products formed.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined using a variety of techniques. These might include measuring its melting point, boiling point, and solubility, as well as studying its reactivity with other chemicals.Scientific Research Applications
Synthetic and Structural Chemistry
Research in synthetic and structural chemistry involving similar compounds has led to the development of enantiomerically pure substances and their derivatives. For example, the synthesis of enantiomerically pure 1-phenyl-2-carboxyethylphosphonic acid and its derivatives involved diastereoselective alkylation using tert-butyl bromoacetate, highlighting the importance of stereochemistry in the synthesis of complex molecules (Gardner et al., 2002). Such research underscores the significance of stereochemical considerations in the synthesis of biologically active compounds and materials with specific functional properties.
Materials Science
Compounds with structures similar to "rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid" have been explored in materials science for their unique properties. The study of 5-hydroxyalkyl derivatives of tert-butyl 2-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate, for instance, has provided insights into the diastereoselectivity of Mukaiyama crossed-aldol-type reactions, which are relevant in the synthesis of polymers and other advanced materials (Vallat et al., 2009).
Catalysis
Research has also delved into the catalytic properties of related compounds. For example, studies on charged, neutral diastereoisomeric diruthenium(III) complexes with tert-butyl or isopropyl groups have contributed to our understanding of catalytic processes involving electron transfer reactions (Roy et al., 2012). This research is pivotal for developing new catalytic systems for industrial and pharmaceutical applications.
Drug Synthesis
In the context of drug synthesis, intermediates similar to "rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid" play a crucial role. For instance, the production of cephalosporin drugs involves intermediates like 3-(acetoxymethyl)-7β-(tert-butoxycarbonyl)-8-oxo-5-thia-1-aza-bicyclo[4.2.0]oct-2-ene-2-carboxylic acid, highlighting the importance of such compounds in the synthesis of antibiotics and other therapeutic agents (Sun Na-na, 2010).
Safety And Hazards
The safety and hazards associated with a compound depend on its specific properties. Material Safety Data Sheets (MSDS) provide information on the potential hazards of a compound, as well as guidelines for safe handling and disposal.
Future Directions
The future directions for research on a compound would depend on its properties and potential applications. This could include further studies to better understand its chemical behavior, or research into potential uses in fields like medicine or materials science.
Please note that this is a general overview and the specific details would depend on the exact nature of the compound . For more detailed information, I would recommend consulting scientific literature or a chemistry professional.
properties
IUPAC Name |
(3aR,7aS)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(18)15-8-9-6-4-5-7-10(9)11(15)12(16)17/h9-11H,4-8H2,1-3H3,(H,16,17)/t9-,10-,11?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIBSQHAPZPSICF-QRHSGQBVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CCCCC2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2CCCC[C@@H]2C1C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
rac-(3aR,7aS)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-1-carboxylic acid |
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